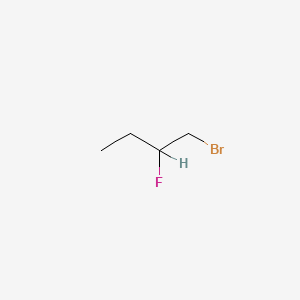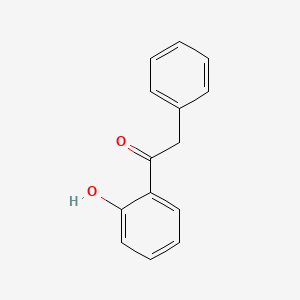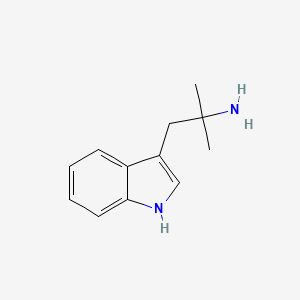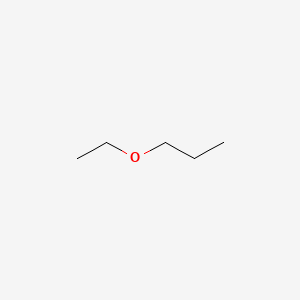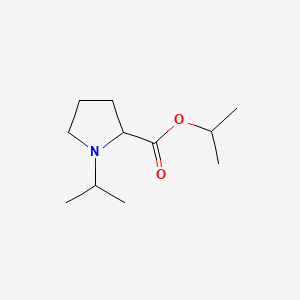
Isopropyl 1-isopropylprolinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Bioengineering Applications
Poly(N-isopropyl acrylamide), structurally related to isopropyl compounds, has been widely utilized in bioengineering applications, particularly for the nondestructive release of biological cells and proteins. This material has enabled advancements in various fields including cell sheet engineering, tissue transplantation, and the study of extracellular matrix and bioadhesion (Cooperstein & Canavan, 2010).
Chemical Industry and Solvent Use:
- Isopropyl alcohol, a close chemical relative, is a crucial intermediate and solvent in industries such as pharmaceuticals, food, cosmetics, and medical applications. Its purification from water, due to the formation of an azeotropic point, is a significant industrial process (Hartanto et al., 2019).
- It's also employed as a 'green' solvent in the preparation of silicone-urea copolymers, demonstrating its adaptability and eco-friendly properties (Yilgor et al., 2003).
Biofuel Production:
- The mixture of isopropyl alcohol and ethyl acetate can be used to produce renewable and degradable fuel. The separation of this azeotropic mixture is a complex task, underlining the importance of understanding the chemical interactions for efficient fuel production (Zhang et al., 2020).
Histological Applications:
- Isopropyl alcohol serves as a substitute for ethyl alcohol in tissue dehydration during embedding into paraffin and dehydration of stained sections, highlighting its utility in histological assays (Viktorov & Proshin, 2003).
Catalysis in Polymer Production:
- The monomers isopropyl and tert-butyl propargyl carbonates are used in Pd(0)-catalyzed polycondensation with bisphenols to produce high-molecular-weight polyethers, showcasing the role of isopropyl structures in advanced polymer production (Nishino et al., 2012).
Electrochemical Analysis:
- Molecularly imprinted polymer-modified glassy carbon electrodes have been utilized for the electrochemical analysis of water contaminants, highlighting the role of isopropyl structures in creating selective recognition sites for environmental monitoring (Sadriu et al., 2020).
Material Science and Surface Modification:
- Isopropyl alcohol plasma is used to modify surfaces, such as polystyrene, by depositing hydrophilic thin films. This modification influences cell attachment behavior, which is crucial in biomedical applications (Mitchell et al., 2004).
Synthesis of Chemical Compounds:
- Isopropyl alcohol is used in the synthesis of various compounds, such as isopropyl lactate, highlighting its role as a solvent and reactant in the production of pharmaceutical intermediates (Yadav & Kulkarni, 2000).
Safety And Hazards
Eigenschaften
IUPAC Name |
propan-2-yl 1-propan-2-ylpyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-8(2)12-7-5-6-10(12)11(13)14-9(3)4/h8-10H,5-7H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZXXWSGDCCGQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCC1C(=O)OC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20341624 |
Source


|
| Record name | Isopropyl 1-isopropylprolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl 1-isopropylprolinate | |
CAS RN |
31552-16-6 |
Source


|
| Record name | Isopropyl 1-isopropylprolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

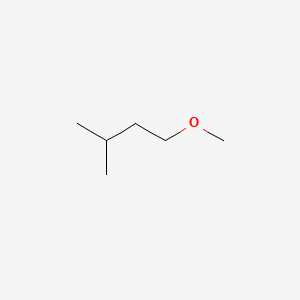


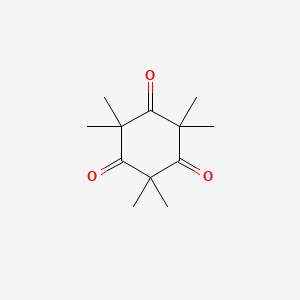
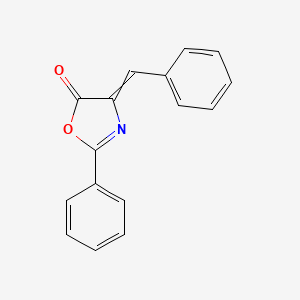
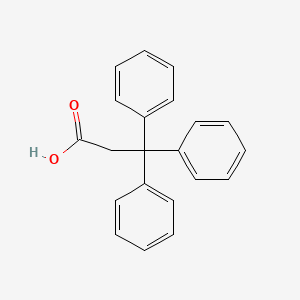
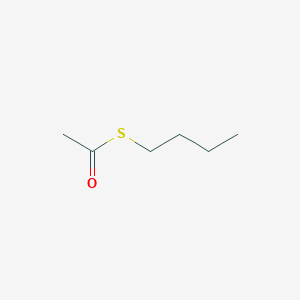
![1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene](/img/structure/B1330371.png)

